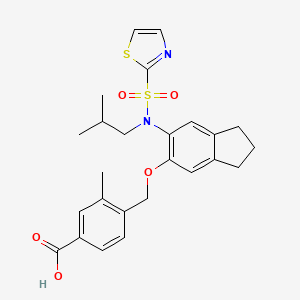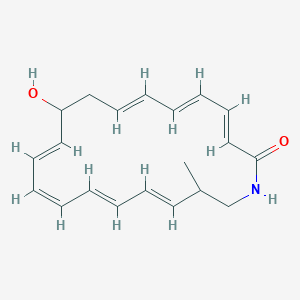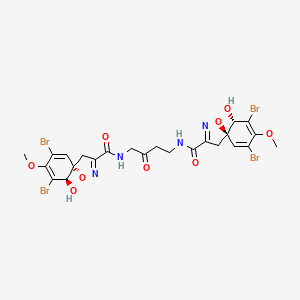![molecular formula C27H31NO2 B1260273 [1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol](/img/structure/B1260273.png)
[1-(3-Phenoxypropyl)-4-piperidinyl]-diphenylmethanol
Descripción general
Descripción
[1-(3-phenoxypropyl)-4-piperidinyl]-diphenylmethanol is a diarylmethane.
Aplicaciones Científicas De Investigación
Crystalline Environment Studies
The study of crystalline environments, particularly involving the dehydration reactions in the solid state of certain compounds, has been explored. For example, research on (p-Hydroxyphenyl) diphenylmethanol and related structures like (3,5-dibromo-4-hydroxyphenyl)-diphenylmethanol, has shown significant interest in understanding the hydrogen-bonding and crystal structures of these compounds (Lewis et al., 1976).
Catalytic and Synthetic Applications
Studies have also focused on the catalytic capabilities of related compounds in chemical reactions. For instance, the cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) complexes, which are related to the core structure , have been used to catalyze oxidative cyclization of alkenols (Dönges et al., 2014). Additionally, research on ferrocene-1,1′-diylbis(diphenylmethanol) and its adducts with various molecules, including piperidine, has contributed to our understanding of hydrogen-bonded host-guest adducts (Ferguson et al., 1993).
Antiproliferative Studies
There has been significant interest in the antiproliferative activity of diphenyl(piperidin-4-yl)methanol derivatives. These compounds have been tested for their effects against various human cell lines, indicating potential applications in medicinal chemistry and pharmacology (Prasad et al., 2010).
Crystallography and Structural Analysis
Crystal structure analyses of derivatives of diphenyl(piperidin-4-yl)methanol have been conducted to understand their molecular configurations and interactions. Such studies provide valuable insights into the physical and chemical properties of these compounds (Raghuvarman et al., 2014).
Reactivity and Interaction Studies
Research has also explored the reactivity of compounds with sterically encumbered phenols and the formation of complexes through reactions with aldehydes and ketones (Keyes et al., 2017).
Propiedades
Fórmula molecular |
C27H31NO2 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
[1-(3-phenoxypropyl)piperidin-4-yl]-diphenylmethanol |
InChI |
InChI=1S/C27H31NO2/c29-27(23-11-4-1-5-12-23,24-13-6-2-7-14-24)25-17-20-28(21-18-25)19-10-22-30-26-15-8-3-9-16-26/h1-9,11-16,25,29H,10,17-22H2 |
Clave InChI |
CDZBEJLJZGBKFJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CCCOC4=CC=CC=C4 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

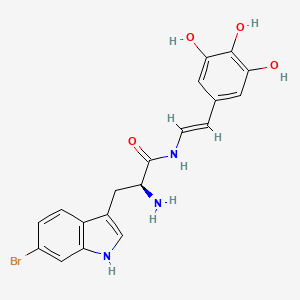
![3-[1-[2-(1,3-Benzodioxol-5-yl)-1-oxoethyl]-4-piperidinyl]-5-phenyl-1,3,4-oxadiazol-2-one](/img/structure/B1260192.png)
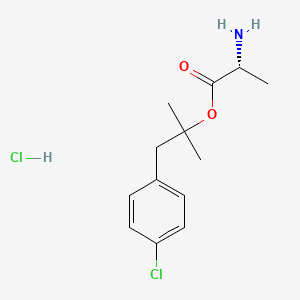
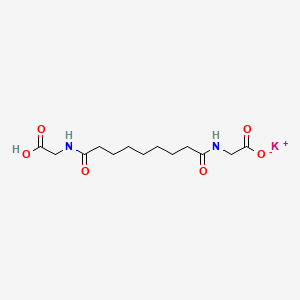
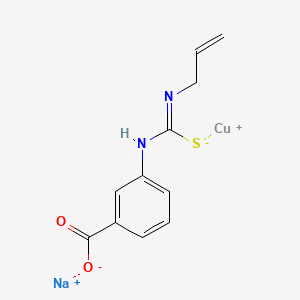
![(alpha-D-mannopyranosyl)-(1->2)-[6-O-(2-aminoethylphosphono)-(alpha-D-mannopyranosyl)]-(1->2)-(alpha-D-mannopyranosyl)-(1->6)-(alpha-D-mannopyranosyl)-(1->4)-(2-amino-2-deoxyalpha-D-glucopyranosyl)-(1->6)-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1260201.png)
![6-methoxy-1-(3-methoxyprop-1-ynyl)-2-[(5-nitro-2-furanyl)methyl]-3,4-dihydro-1H-isoquinolin-7-ol](/img/structure/B1260202.png)
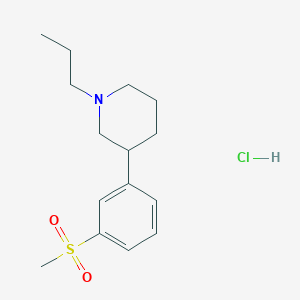

![N-[5-[methyl-(3-methylphenyl)sulfamoyl]-1,3,4-thiadiazol-2-yl]-2-furancarboxamide](/img/structure/B1260206.png)
![2,8-Dichloro-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene](/img/structure/B1260207.png)
